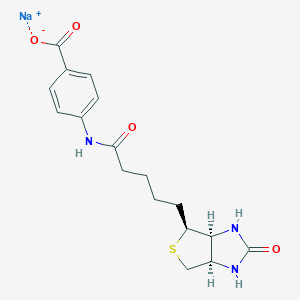

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt

Description

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt (CAS: 102418-74-6) is a biotin derivative with the molecular formula C₁₇H₂₀N₃NaO₄S and a molecular weight of 385.41 g/mol. It consists of a biotin moiety linked via an amide bond to 4-aminobenzoic acid (PABA), with a sodium counterion enhancing solubility and stability in aqueous systems . The compound serves as a fluorogenic substrate for biotinidase, an enzyme critical in biotin recycling and metabolism. Upon enzymatic hydrolysis, it releases PABA, which can be quantified colorimetrically or fluorometrically, making it essential in neonatal screening for biotinidase deficiency .

Key properties include:

Properties

IUPAC Name |

sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/p-1/t12-,13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXZKFYBAOWERX-HZPCBCDKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635548 | |

| Record name | Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102418-74-6 | |

| Record name | Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Bond Formation Between Biotin and PABA

The synthesis begins with the conjugation of biotin’s carboxyl group to the primary amine of PABA. This reaction typically employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often paired with hydroxybenzotriazole (HOBt) to suppress racemization.

Reaction Conditions:

-

Molar Ratio: Biotin:PABA = 1:1.2 (ensures complete conversion of biotin).

-

Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

-

Temperature: 0–4°C during activation, followed by 24-hour stirring at room temperature.

Post-reaction, the crude product is precipitated using ice-cold diethyl ether, yielding a white solid. The sodium salt is formed by treating the free acid with sodium hydroxide (NaOH) in a methanol-water mixture, followed by lyophilization.

Stereochemical Considerations

The (3aS,4S,6aR) configuration of biotin must be preserved to maintain enzymatic activity. Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) resolves enantiomeric impurities, ensuring >99% stereochemical purity.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Key parameters:

Spectroscopic Validation

-

NMR (DMSO-d₆): δ 1.3–1.7 (m, 6H, biotin CH₂), 2.8 (t, 2H, biotin S-CH₂), 4.1 (m, 1H, biotin stereocenter), 6.6 (d, 2H, PABA aromatic), 7.7 (d, 2H, PABA aromatic).

-

High-Resolution MS (ESI+): m/z 385.1072 [M+Na]⁺ (calc. 385.1070).

Formulation and Stability Optimization

Solubility Profiling

This compound exhibits pH-dependent solubility:

For in vivo studies, formulations use DMSO/PEG300/Tween 80 (5:4:1 v/v) to enhance bioavailability.

Industrial-Scale Production Challenges

Yield Improvement Strategies

Regulatory Compliance

Manufacturers adhere to ICH Q7 guidelines, with residual solvent limits:

Applications in Biotinidase Activity Assays

Chemical Reactions Analysis

Types of Reactions

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Biotinidase Substrate

One of the primary applications of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is as a substrate for biotinidase. This enzyme plays a crucial role in the recycling of biotin, a vital cofactor for carboxylases involved in fatty acid synthesis and amino acid metabolism. The compound serves as an effective substrate to study biotinidase activity and its implications in metabolic disorders related to biotin deficiency .

Protein Labeling and Crosslinking

The sodium salt form of this compound is utilized in protein labeling techniques. It can be conjugated to antibodies or other proteins to facilitate detection and purification processes. This application is particularly valuable in immunological assays and research involving protein interactions .

Drug Design and Development

Research has indicated that the compound may have potential in drug design, particularly in developing antifolate agents targeting folate biosynthesis pathways in pathogens. The structural features of (+)-Biotin 4-Amidobenzoic Acid allow it to act as a scaffold for creating novel antimicrobial compounds that inhibit essential enzymes like dihydropteroate synthase (DHPS) .

Diagnostic Applications

In clinical diagnostics, (+)-Biotin 4-Amidobenzoic Acid is used in assays that require specific detection of biotinylated molecules. Its role as a biotin amide substrate aids in the development of diagnostic kits for various diseases where biotin metabolism is disrupted .

Data Table: Applications Overview

Case Study 1: Biotinidase Activity Assessment

A study assessed the activity of biotinidase using (+)-Biotin 4-Amidobenzoic Acid as a substrate. The results indicated that variations in enzyme activity could be linked to genetic mutations affecting biotin metabolism, highlighting the importance of this compound in understanding metabolic disorders.

Case Study 2: Antimicrobial Compound Development

Research focused on modifying the structure of (+)-Biotin 4-Amidobenzoic Acid to enhance its efficacy against bacterial strains resistant to traditional antibiotics. The modified compounds showed promising results in inhibiting DHPS, demonstrating potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt involves its interaction with biotin-binding proteins and enzymes. The biotin moiety allows the compound to bind to biotin receptors and enzymes, facilitating various biochemical reactions. The 4-amidobenzoic acid component can interact with other molecular targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt with structurally or functionally related biotin derivatives and sodium salts:

Notes:

- Structural Differences : (+)-Biotin 4-Amidobenzoic Acid’s sodium salt enhances solubility compared to its free acid form (CAS: 6929-40-4), which is less stable in aqueous buffers .

- Functional Specificity : Unlike Iodoacetyl-LC-Biotin, which targets thiol groups for protein conjugation, (+)-Biotin 4-Amidobenzoic Acid is tailored for enzyme-substrate interactions with biotinidase .

- Detection Methods : This compound releases PABA upon hydrolysis, enabling colorimetric detection at 540 nm. In contrast, fluorogenic substrates like 6-HEX dipivaloate require fluorescence readouts .

- Cost Efficiency : While cheaper than specialized biotinylation reagents (e.g., Iodoacetyl-LC-Biotin), it is more expensive than basic sodium salts like sodium ascorbate due to its complex synthesis .

Research Findings and Case Studies

Biotinidase Activity Assays

In neonatal screening protocols, this compound demonstrated 86% inhibition efficiency in enzymatic assays, correlating with biotinidase activity levels in clinical samples . Comparatively, alternative substrates like biocytin showed lower specificity due to interference from endogenous biotin .

Stability in Diagnostic Workflows

The sodium salt’s stability at -20°C outperformed free acid forms, which degraded by 15% after six months under similar conditions . This makes it preferable for long-term storage in diagnostic kits.

Comparative Solubility Analysis

- In PBS (pH 7.2), the sodium salt achieved 2 mg/mL solubility , whereas the free acid form required alkaline buffers (pH >9) for equivalent dissolution, limiting its utility in physiological assays .

Biological Activity

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt, also known as N-Biotinyl-p-aminobenzoic acid sodium salt, is a biotin derivative with significant biological activity. This compound has garnered attention for its potential applications in various fields, including biochemistry, pharmacology, and dermatology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNNaOS

- Molecular Weight : 385.41 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in aqueous base and sparingly soluble in DMSO

- Melting Point : >250°C (dec.)

(+)-Biotin 4-Amidobenzoic Acid functions primarily as a substrate for biotinidase, an enzyme that plays a crucial role in the metabolism of biotin. The compound's structure allows it to mimic natural biotin, facilitating its utilization in various biochemical pathways. This property is particularly relevant in studies related to biotinidase deficiency and metabolic disorders.

1. Enzyme Activity

The compound serves as a fluorigenic substrate for determining biotinidase activity. This application is vital for diagnosing biotinidase deficiency in newborns, a condition that can lead to severe neurological damage if untreated .

3. Dermatological Applications

The sodium salt form of this compound has been studied for its compatibility with skin applications. In clinical trials assessing the safety of PABA-containing formulations, results indicated excellent skin compatibility with no significant adverse reactions reported . These findings support the potential use of (+)-Biotin 4-Amidobenzoic Acid in topical formulations aimed at improving skin health.

Case Study: Biotinidase Deficiency

A significant body of research focuses on biotinidase deficiency, where patients are treated with biotin supplements. In one study involving newborn screening (NBS), patients diagnosed with profound or partial biotinidase deficiency were successfully treated with dosages ranging from 5 to 10 mg/day of biotin . The long-term follow-up indicated no symptoms in treated patients, underscoring the importance of early detection and treatment.

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| NBS Study | 37 patients diagnosed with BD | Biotin (5-10 mg/day) | No symptoms at follow-up |

| Skin Compatibility | Various volunteers | PABA formulations | Excellent tolerance (0 reaction points) |

Research Findings

- Biochemical Studies : Investigations into the biochemical pathways involving biotin have shown that deficiencies can lead to increased susceptibility to oxidative stress and mitochondrial dysfunction . These findings highlight the importance of compounds like (+)-Biotin 4-Amidobenzoic Acid in maintaining cellular health.

- Pharmacological Potential : The incorporation of biotin derivatives into therapeutic agents has been explored for enhancing drug delivery and efficacy. For example, modifications to the amino group can alter the bioactivity of related compounds, potentially leading to novel therapeutic applications .

Q & A

Q. What are the critical physicochemical properties of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt that influence its solubility and stability in biological assays?

- Methodological Answer : The compound’s sodium salt form enhances ionic strength, improving aqueous solubility and stability in physiological buffers. Solubility can be tested via titration in varying pH buffers (e.g., PBS, Tris-HCl) while monitoring precipitation. Stability studies should include thermal gravimetric analysis (TGA) and dynamic light scattering (DLS) under storage conditions (e.g., 4°C vs. −20°C) to assess aggregation .

Q. How can researchers verify the purity and structural integrity of this compound prior to experimental use?

- Methodological Answer : Purity is validated using reversed-phase HPLC with UV detection at 280 nm (for the biotin moiety). Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) to identify amide (C=O stretch at ~1650 cm⁻¹) and sulfonic acid groups. Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak at m/z 385.41 (C₁₇H₂₀N₃NaO₄S) .

Q. What are standard protocols for conjugating this compound to proteins or surfaces for molecular recognition studies?

- Methodological Answer : The 4-amidobenzoic acid group enables covalent coupling via carbodiimide crosslinkers (e.g., EDC/NHS). For protein conjugation, optimize molar ratios (1:5 to 1:20, compound:protein) in pH 7.4 buffer. Surface immobilization on gold or silica can be monitored using surface plasmon resonance (SPR) to quantify binding efficiency .

Advanced Research Questions

Q. How can researchers address contradictions in binding affinity data when using this compound in streptavidin-biotin interaction studies?

- Methodological Answer : Discrepancies may arise from buffer composition (e.g., ionic strength, divalent cations) or non-specific binding. Use orthogonal techniques:

Q. What experimental strategies optimize the use of this compound in enzymatic assays involving biotinidase?

- Methodological Answer : As a biotinidase substrate, prepare a 10 mM stock in PBS and pre-incubate with the enzyme at 37°C. Monitor cleavage via HPLC or fluorescent labeling of liberated biotin. Kinetic parameters (Km, Vmax) require Michaelis-Menten plots under varied substrate concentrations (0.1–5 mM). Include negative controls with heat-inactivated enzyme to confirm enzymatic activity .

Q. How can crystallography resolve structural ambiguities in complexes formed by this compound and target proteins?

- Methodological Answer : Co-crystallize the compound with streptavidin or related proteins using hanging-drop vapor diffusion. Optimize conditions with PEG 3350 or ammonium sulfate as precipitants. Data collection at synchrotron sources (e.g., 1.0 Å resolution) and refinement via SHELXL (for small molecules) or PHENIX (for macromolecules) can resolve binding modes. Validate electron density maps for the sodium ion coordination site .

Q. What are the challenges in quantifying trace amounts of this compound in cellular uptake studies, and how can they be mitigated?

- Methodological Answer : Low intracellular concentrations require sensitive detection. Use LC-MS/MS with a deuterated internal standard (e.g., d₄-biotin) to minimize matrix effects. For fluorescence-based tracking, conjugate the compound to Cy3/Cy5 via the carboxyl group and validate specificity using biotin-blocking controls. Normalize data to total protein content to account for cell variability .

Data Analysis and Reporting Standards

- For crystallographic studies , adhere to SHELX refinement guidelines, reporting R-factors and geometric outliers .

- In enzymatic assays , follow STRENDA guidelines for kinetic data reporting, including error margins and replicate numbers .

- For solubility/stability data , use ICH Q2(R1) validation parameters (precision, linearity, LOD/LOQ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.